molecular formula C7H7NO4 B041512 2-Methoxy-5-nitrophenol CAS No. 636-93-1

2-Methoxy-5-nitrophenol

Cat. No. B041512
CAS RN: 636-93-1
M. Wt: 169.13 g/mol
InChI Key: KXKCTSZYNCDFFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methoxy-5-nitrophenol, such as 2-nitro-4-methoxyphenol, has been explored. For instance, Guo (2002) studied the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline, achieving a 96% yield under specific conditions (Guo, 2002). Additionally, Maleski (1993) discussed an improved procedure for preparing 2-Nitro-5-methoxyphenol from 3-Methoxyphenol (Maleski, 1993).

Molecular Structure Analysis

The molecular and solid-state structure of compounds related to 2-Methoxy-5-nitrophenol have been analyzed. For example, Bosch, Petty, and Barnes (2001) reported the synthesis and X-ray crystal structure of a related compound, 5′-methoxy-2,4,6-trimethyl-2′-nitrosobiphenyl (Bosch, Petty, & Barnes, 2001).

Chemical Reactions and Properties

Various studies have examined the chemical reactions and properties of methoxyphenols. For example, Liu et al. (2012) investigated the heterogeneous reactions of particulate methoxyphenols with NO₃ radicals, providing insights into their atmospheric chemistry (Liu et al., 2012).

Physical Properties Analysis

The study of physical properties, such as the linear and nonlinear optical properties of related compounds like 2-Methoxy-5-Nitrophenol, was conducted by Nagasawa et al. (1993), revealing insights into its optical characteristics (Nagasawa et al., 1993).

Chemical Properties Analysis

Research on the chemical properties of methoxyphenols includes the work by Varfolomeev et al. (2010), who conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, exploring their intermolecular and intramolecular hydrogen bonds (Varfolomeev et al., 2010).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : It is used in the synthesis of pyrrolo[4,3,2-de]quinolines, which are relevant in studying various amines and their derivatives (Roberts et al., 1997). Additionally, it is used for preparing 6-Methoxy-2(3H)-benzoxazolone, and in synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs Sulmazole and Isomazole (Maleski, 1993; Lomov, 2019).

  • Antibacterial Properties : It exhibits antibacterial activity against S. aureus, E. coli, B. subtilis, and S. typhosa, indicating potential for medical and health research applications (Havaldar et al., 2004).

  • In Synthesis of Bioactive Compounds : It is also used in the synthesis of bioactive compounds such as 6-methoxybenzoxazolin-2(3H)-one, a bioactive natural product from Gramineae, showing the breadth of its applications in creating bioactive molecules (Sicker, 1989).

  • Environmental Sensitivity and Gas Tracing : Its derivatives are utilized as environmentally sensitive protein reagents and can be used as biomass burning emission gas tracers due to their low reactivity with atmospheric oxidants, demonstrating its versatility in environmental science and biochemistry (Horton et al., 1965; Lauraguais et al., 2014).

  • Optical Properties : 2-Methoxy-5-Nitrophenol single crystals have been studied for their linear and nonlinear optical properties, indicating applications in materials science and optics (Nagasawa et al., 1993).

Safety And Hazards

2-Methoxy-5-nitrophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, including face protection, and in a well-ventilated area .

Future Directions

2-Methoxy-5-nitrophenol is used for R&D purposes only. It is not intended for medicinal, household, or other uses . For other uses or raw material applications, please consult with the supplier .

Relevant Papers Relevant papers on 2-Methoxy-5-nitrophenol can be found in various sources . Please refer to these sources for more detailed information.

properties

IUPAC Name

2-methoxy-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKCTSZYNCDFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047021
Record name 2-Methoxy-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrophenol

CAS RN

636-93-1
Record name 5-Nitroguaiacol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXY-5-NITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
J Barek, H Ebertová, V Mejstřík… - … of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… Figure 2 demonstrates that 2-nitrophenol, 4-nitrophenol and 2-methoxy-5-nitrophenol exhibit a single peak within the pH 2 – 12 region (4-nitrophenol gives 2 peaks at pH 12), whereas 2…
Number of citations: 69 cccc.uochb.cas.cz
R Meenakshi - RSC advances, 2016 - pubs.rsc.org
… Table 1 Vibrational assignments of experimental frequencies of 2-methoxy-5-nitrophenol along with calculated frequencies by HF and B3LYP methods using 6-31G(d,p) basis set a …
Number of citations: 4 pubs.rsc.org
NR Graciani, DS Swanson, JW Kelly - Tetrahedron, 1995 - Elsevier
… 2 The photophysical studies outlined below demonstrate that phosphoester linkages derived from 2-methoxy-5-nitrophenol can be rapidly and quantitatively photohydrolyzed affording …
Number of citations: 7 www.sciencedirect.com
MS Miranda, VMF Morais, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
In this paper we present the calorimetric determination of the standard molar enthalpies of combustion, sublimation, and formation of three methoxynitrophenol isomers: 2-methoxy-4-…
Number of citations: 24 www.sciencedirect.com
Y Nagasawa, T Katoh, HNH Ninomiya… - Japanese journal of …, 1993 - iopscience.iop.org
The linear and nonlinear optical properties of 2-methoxy-5-nitrophenol (MNP) have been investigated. MNP crystals belong to the monoclinic system with space group P2 1. The optical …
Number of citations: 10 iopscience.iop.org
L Niu, R Wieboldt, D Ramesh, BK Carpenter… - Biochemistry, 1996 - ACS Publications
… The absorbance due to liberation of 2-methoxy-5-nitrophenol produced by the induced photolysis was monitored with a beam from a broad-spectrum tungsten halogen source (New …
Number of citations: 38 pubs.acs.org
D Ramesh, R Wieboldt, L NIu… - Proceedings of the …, 1993 - National Acad Sciences
… compound and the photolysis product, 2-methoxy-5nitrophenol, are biologically inert when … To a mixture of N-butyloxycarbonylglycine (193 mg, 1.1 mmol),2-methoxy-5-nitrophenol (…
Number of citations: 52 www.pnas.org
EP Gamson - 1970 - search.proquest.com
… Thus, 0.74 g (4.4 mmol) of 2-methoxy-5-nitrophenol in 50 ml of ethyl acetate was reduced catalytically with hydrogen in the presence of 0.14 g of 5% palladium on charcoal. After two hr, …
Number of citations: 2 search.proquest.com
A Danhel, KK Shiu, B Yosypchuk… - … Journal Devoted to …, 2009 - Wiley Online Library
… The optimal separation and detection conditions for the determination of 2-nitrophenol, 4nitrophenol, 2,4-dinitrophenol and 2-methoxy-5-nitrophenol in mixture were found using RP-…
MCD Manickam, K Pitchumani, C Srinivasan - Journal of Photochemistry …, 2002 - Elsevier
… This is in contrast to solution photolysis, wherein isomeric 2-methoxy-5-nitrophenol is the sole product. Similarly cyclodextrin complexation of 2-nitro- and 4-nitroanisoles, upon …
Number of citations: 9 www.sciencedirect.com

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